molecular formula C10H12N2O4S2 B2824239 Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate CAS No. 955716-11-7

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate

Cat. No.: B2824239
CAS No.: 955716-11-7
M. Wt: 288.34
InChI Key: LVXOMBZERGSMCY-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate is a thiazole derivative known for its diverse biological activities Thiazoles are a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with acetylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(2-(acetylthio)acetamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S2/c1-3-16-9(15)7-4-18-10(11-7)12-8(14)5-17-6(2)13/h4H,3,5H2,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXOMBZERGSMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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